Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2,4-diethoxyphenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethoxycarbonyl formonitrile oxide with suitable dipolarophiles under controlled conditions . The reaction is often carried out under microwave conditions to obtain ester-functionalized isoxazoles in quantitative yields . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Isoxazole derivatives are used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid ethyl ester
These compounds share the isoxazole core structure but differ in the substituents attached to the ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl 5-(2,4-diethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-4-19-11-7-8-12(14(9-11)20-5-2)15-10-13(17-22-15)16(18)21-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
YBGXHMNTBAGHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OCC)OCC |
Origin of Product |
United States |
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